Cas no 95825-88-0 (3,4-Diethoxy-2-fluoroaniline)
3,4-Diethoxy-2-fluoroaniline Chemical and Physical Properties
Names and Identifiers
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- 3,4-Diethoxy-2-fluoroaniline
- Benzenamine, 3,4-diethoxy-2-fluoro-
- 2-Fluoro-3,4-diethoxyaniline
- Z1694645624
-
- Inchi: 1S/C10H14FNO2/c1-3-13-8-6-5-7(12)9(11)10(8)14-4-2/h5-6H,3-4,12H2,1-2H3
- InChI Key: UPCYUUBWAKJWEC-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1OCC)OCC)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 168
- XLogP3: 2
- Topological Polar Surface Area: 44.5
3,4-Diethoxy-2-fluoroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B593610-2.5mg |
3,4-diethoxy-2-fluoroaniline |
95825-88-0 | 2.5mg |
$ 70.00 | 2022-06-01 | ||
| TRC | B593610-5mg |
3,4-diethoxy-2-fluoroaniline |
95825-88-0 | 5mg |
$ 95.00 | 2022-06-01 | ||
| TRC | B593610-25mg |
3,4-diethoxy-2-fluoroaniline |
95825-88-0 | 25mg |
$ 365.00 | 2022-06-01 | ||
| Enamine | EN300-137432-0.05g |
3,4-diethoxy-2-fluoroaniline |
95825-88-0 | 95% | 0.05g |
$513.0 | 2023-05-01 | |
| Enamine | EN300-137432-0.1g |
3,4-diethoxy-2-fluoroaniline |
95825-88-0 | 95% | 0.1g |
$669.0 | 2023-05-01 | |
| Enamine | EN300-137432-0.25g |
3,4-diethoxy-2-fluoroaniline |
95825-88-0 | 95% | 0.25g |
$955.0 | 2023-05-01 | |
| Enamine | EN300-137432-0.5g |
3,4-diethoxy-2-fluoroaniline |
95825-88-0 | 95% | 0.5g |
$1504.0 | 2023-05-01 | |
| Enamine | EN300-137432-1.0g |
3,4-diethoxy-2-fluoroaniline |
95825-88-0 | 95% | 1g |
$1929.0 | 2023-05-01 | |
| Enamine | EN300-137432-2.5g |
3,4-diethoxy-2-fluoroaniline |
95825-88-0 | 95% | 2.5g |
$3782.0 | 2023-05-01 | |
| Enamine | EN300-137432-5.0g |
3,4-diethoxy-2-fluoroaniline |
95825-88-0 | 95% | 5g |
$5594.0 | 2023-05-01 |
3,4-Diethoxy-2-fluoroaniline Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 3,4-Diethoxy-2-fluoroaniline
Professional Introduction to 3,4-Diethoxy-2-fluoroaniline (CAS No. 95825-88-0)
3,4-Diethoxy-2-fluoroaniline, with the chemical formula C9H11FO2 and CAS number 95825-88-0, is a fluorinated aromatic amine that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its 3,4-diethoxy substituents and a 2-fluoro group on the aniline ring, exhibits unique structural and electronic properties that make it a valuable scaffold for the development of novel bioactive molecules.
The< strong>fluorine atom at the 2-position of the aniline ring introduces a degree of electron-withdrawing inductive effect, which can modulate the reactivity and binding affinity of the molecule. This feature is particularly useful in medicinal chemistry, where fluorine substitution often enhances metabolic stability, lipophilicity, and binding interactions with biological targets. The< strong>diethoxy groups at the 3 and 4 positions provide additional steric bulk and electronic modulation, further influencing the compound's pharmacological profile.
In recent years, 3,4-Diethoxy-2-fluoroaniline has been extensively studied for its potential applications in drug discovery. Its structural motif is reminiscent of several known pharmacophores found in therapeutic agents targeting various diseases. For instance, the presence of a fluorinated aniline core is reminiscent of compounds with antimicrobial and anti-inflammatory properties. Researchers have leveraged this scaffold to design derivatives with enhanced efficacy and reduced side effects.
A notable area of research involving 3,4-Diethoxy-2-fluoroaniline is its application as an intermediate in the synthesis of more complex molecules. The< strong>fluoro-substituted aniline can undergo further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to introduce additional aryl or heteroaryl groups. These reactions are pivotal in constructing intricate molecular architectures that mimic natural products or designed heterocycles.
The< strong>CAS number 95825-88-0 provides a unique identifier for this compound, ensuring consistency in scientific literature and patent filings. This standardized nomenclature is essential for researchers to accurately reference and compare different chemical entities during their investigations. The compound's synthesis typically involves multi-step organic transformations, starting from commercially available precursors such as 2-fluoraniline and ethylating agents.
In academic research, 3,4-Diethoxy-2-fluoroaniline has been employed as a key building block in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often implicated in cancer and inflammatory diseases. By incorporating fluorinated anilines into kinase inhibitors, researchers aim to improve binding affinity and selectivity against target enzymes. Preliminary studies have shown promising results in vitro, suggesting that derivatives of this compound may exhibit potent inhibitory activity.
The pharmaceutical industry has also shown interest in leveraging fluorinated anilines like 3,4-Diethoxy-2-fluoroaniline for drug development. Fluorine substitution is a well-established strategy in medicinal chemistry to optimize drug-like properties such as bioavailability and pharmacokinetics. The< strong diethoxy groups contribute to solubility and membrane permeability, making this compound a versatile candidate for further exploration.
The synthesis of< strong >3,4-Diethoxy-2-fluoroaniline can be achieved through various methodologies depending on the desired purity and scale of production. Common synthetic routes include nucleophilic aromatic substitution (SNAr) reactions on fluoroarenes or direct functionalization of aniline derivatives using ethylating agents under controlled conditions. Advanced techniques such as flow chemistry have also been explored to enhance reaction efficiency and scalability.
The< strong >fluorine-containing nature of this compound necessitates careful handling during synthesis and purification due to potential reactivity with moisture or other nucleophiles. However, modern synthetic methodologies have improved handling protocols to ensure safety and yield optimization. The compound's stability under various storage conditions is another critical factor that researchers consider when evaluating its suitability for further applications.
In conclusion, 3,4-Diethoxy-2-fluoroaniline (CAS No. 95825-88-0) represents a promising scaffold for pharmaceutical innovation with its unique structural features and versatile reactivity. Ongoing research continues to uncover new applications for this compound in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents targeting chronic diseases. As synthetic methodologies advance, the accessibility and utility of this compound are expected to expand further.
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